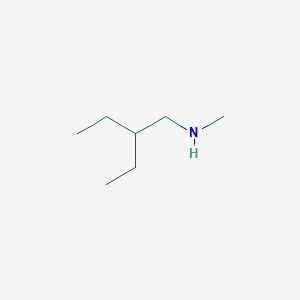

(2-Ethylbutyl)(methyl)amine

Beschreibung

Eigenschaften

Molekularformel |

C7H17N |

|---|---|

Molekulargewicht |

115.22 g/mol |

IUPAC-Name |

2-ethyl-N-methylbutan-1-amine |

InChI |

InChI=1S/C7H17N/c1-4-7(5-2)6-8-3/h7-8H,4-6H2,1-3H3 |

InChI-Schlüssel |

JWBJSGROJJELGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)CNC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Boiling Point (°C) | Solubility | Bioactivity/Applications |

|---|---|---|---|---|---|---|

| (2-Ethylbutyl)(methyl)amine | C₇H₁₇N | 115.22 | Methyl, 2-ethylbutyl | ~120–130* | Organic solvents | Not reported |

| (2-Methylbutyl)amine | C₅H₁₃N | 87.16 | Primary amine (linear chain) | 94–97 | Water, alcohols | Industrial synthesis |

| (4-Bromothiophen-2-yl)methylamine | C₁₁H₁₈BrNS | 276.24 | Bromothiophene, 2-ethylbutyl | Not reported | Not reported | Non-bioactive (inferred) |

| (2-Ethylbutyl)[2-(morpholin-4-yl)ethyl]amine | C₁₂H₂₆N₂O | 214.35 | Morpholine, 2-ethylbutyl | Not reported | Polar solvents | Pharmaceutical intermediates |

| Ethylmethylthiambutene | C₁₃H₂₀N₂S₂ | 268.44 | Thienyl rings, ethylmethylamino | Not reported | Lipophilic media | Analgesic (IC₅₀: 268C49) |

*Estimated based on branching effects in secondary amines.

Key Comparative Insights

Branching and Physical Properties

- (2-Methylbutyl)amine (primary amine, linear chain) has a lower boiling point (94–97°C ) and higher water solubility compared to this compound, which is a secondary amine with increased branching. Secondary amines typically exhibit higher boiling points than primary amines of similar molecular weight due to stronger intermolecular interactions, but branching in the 2-ethylbutyl group may offset this trend .

- Solubility: The target compound’s secondary amine structure and bulky substituents likely reduce water solubility, favoring organic solvents like ethanol or ethyl acetate .

Bioactivity Trends

- Non-bioactive compounds, such as the bromothiophene derivative, underscore the importance of substituent selection in drug development .

Vorbereitungsmethoden

Principle:

Reductive amination involves the reaction of a carbonyl compound (aldehyde or ketone) with methylamine, followed by reduction to yield the secondary amine.

Procedure:

- React 2-ethylbutanal or 2-ethylbutanone with methylamine in an alcoholic medium (e.g., methanol).

- Add a reducing agent such as sodium cyanoborohydride or sodium borohydride to convert the imine intermediate to (2-Ethylbutyl)(methyl)amine.

- The reaction is typically conducted under mild basic conditions, sometimes using organic tertiary amine bases to maintain pH and improve yields.

Research Findings:

- Similar reductive amination methods are employed in the synthesis of pyridin-2-yl-methylamine derivatives, where sodium cyanoborohydride is used as a selective reducing agent in methanol medium, yielding high purity amines.

- The reaction parameters such as temperature (room temperature to 50 °C), reaction time (several hours), and molar ratios of reagents are optimized to maximize yield and minimize by-products.

Alkylation of Methylamine with 2-Ethylbutyl Halides

Principle:

Direct alkylation of methylamine with 2-ethylbutyl bromide or chloride generates this compound.

Procedure:

- Prepare 2-ethylbutyl bromide via bromination of 2-ethylbutanol or other precursors.

- React methylamine with the alkyl halide in an inert solvent such as toluene or acetonitrile.

- Use phase-transfer catalysts (e.g., tetrabutylammonium chloride) to enhance reaction efficiency.

- Control temperature between 0–50 °C to avoid side reactions.

- Purify the product by distillation under reduced pressure.

Research Findings:

- A related method was described for synthesizing 2-thiophene ethylamine via bromination, Grignard reaction, and subsequent amination using phase-transfer catalysts and ammonia solutions.

- The use of phase-transfer catalysts significantly improves yield and selectivity by facilitating the nucleophilic substitution in biphasic systems.

- The molar ratio of amine to alkyl halide and reaction time are critical parameters.

Reduction of Formyl or Nitrile Intermediates

Principle:

Reduction of formyl amines or nitrile intermediates derived from 2-ethylbutyl precursors can yield the target secondary amine.

Procedure:

- Synthesize formyl ethylamine derivatives by reacting 2-ethylbutyl precursors with formates (methyl formate, ethyl formate).

- Reduce the formyl amine intermediate using lithium aluminum hydride (LiAlH4) or sodium borohydride under controlled conditions.

- After reduction, neutralize the reaction mixture and isolate the amine by distillation.

Research Findings:

- Patent literature describes the preparation of alkyl methyl amines by reduction of formyl amines using LiAlH4 in tetrahydrofuran (THF) solvent with reflux for 4–10 hours, yielding 30–60% of the desired amine.

- Reaction temperature control (0–80 °C) and careful quenching of excess hydride reagent are essential for safety and yield.

- The method is scalable and suitable for industrial production.

Grignard Reaction Followed by Amination

Principle:

Grignard reagents derived from 2-ethylbutyl halides react with electrophiles to form intermediates that can be converted to amines.

Procedure:

- Prepare 2-ethylbutylmagnesium bromide by reacting 2-ethylbutyl bromide with magnesium chips in anhydrous ether solvents.

- React the Grignard reagent with suitable electrophiles (e.g., formaldehyde) to form alcohol intermediates.

- Convert the alcohol intermediates to amines by ammonolysis or reductive amination.

- Purify the amine by distillation.

Research Findings:

- Similar methodology is used in the synthesis of 2-thiophene ethylamine, where brominated thiophene undergoes Grignard reaction followed by ammonolysis.

- The reaction requires strict anhydrous conditions and temperature control (0–20 °C).

- The yield depends on the molar ratios of magnesium to halide and the electrophile.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 2-Ethylbutanal + Methylamine | NaBH3CN, MeOH, mild base, RT-50 °C | 70–85 | High selectivity, mild conditions | Requires pure aldehyde/ketone |

| Alkylation with Alkyl Halide | 2-Ethylbutyl bromide + Methylamine | Phase-transfer catalyst, toluene, 0–50 °C | 60–75 | Simple, direct | Possible over-alkylation |

| Reduction of Formyl Intermediates | Formyl ethylamine derivatives | LiAlH4, THF, reflux | 30–60 | High purity product | Hazardous reagents, longer time |

| Grignard Reaction + Amination | 2-Ethylbutyl bromide + Mg | Ether solvents, ammonolysis, 0–20 °C | 50–70 | Versatile, industrially scalable | Requires anhydrous conditions |

Summary of Research Findings and Recommendations

- The reductive amination method is preferred for laboratory-scale synthesis due to its simplicity and high selectivity.

- For industrial-scale production , the alkylation with alkyl halide in the presence of phase-transfer catalysts offers a cost-effective and scalable route.

- The reduction of formyl intermediates provides a route when formyl derivatives are readily available but involves handling of reactive hydride reagents.

- The Grignard followed by amination method is versatile but requires strict moisture control and careful handling of reagents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Ethylbutyl)(methyl)amine, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via alkylation of primary amines or reduction of imines. For secondary amines like this compound, alkylation of a sulfonamide-protected primary amine (e.g., using methyl iodide as the alkylating agent) followed by deprotection is effective . Reduction of an imine intermediate (e.g., formed from 2-ethylbutyraldehyde and methylamine) with sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4-6) typically yields >80% purity. Reaction temperature (20–40°C) and solvent polarity (e.g., methanol vs. THF) critically impact reaction kinetics and side-product formation .

Q. How should researchers characterize the purity and structural identity of this compound?

- Answer : Use a combination of spectroscopic and chromatographic methods:

- GC-MS : Confirm molecular ion peak at m/z corresponding to C₇H₁₇N (115.21 g/mol) and fragmentation patterns (e.g., loss of methyl group, m/z 100) .

- NMR : ¹H NMR should show signals for methyl groups (δ 0.8–1.2 ppm), ethylbutyl chain protons (δ 1.2–1.6 ppm), and amine protons (δ 1.8–2.5 ppm, broad if free; shifted if protonated) .

- Refractive Index : Validate against literature values (e.g., n²⁰/D ~1.41) .

Q. What safety protocols are essential when handling this compound in the lab?

- Answer : The compound is flammable (flash point ~8–10°C) and corrosive. Use explosion-proof refrigerators for storage, and work under inert gas (N₂/Ar) to prevent oxidation. PPE must include nitrile gloves, safety goggles, and flame-retardant lab coats. Neutralize spills with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in coordination chemistry?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the amine’s electron-donating capacity. The lone pair on nitrogen participates in metal-ligand bonding, with binding energy trends correlating with experimental stability constants for transition metal complexes (e.g., Cu²⁺ > Ni²⁺). Solvent effects (e.g., dielectric constant of water vs. ethanol) must be included in simulations .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Answer : Discrepancies in solubility (e.g., alcohol vs. water) arise from protonation states and impurities. Conduct systematic studies:

- pH-Dependent Solubility : Measure solubility in buffered solutions (pH 3–10) using UV-Vis spectroscopy (λ = 210–230 nm for amine absorption).

- Purification : Pre-treat the compound via fractional distillation (bp 94–97°C) or recrystallization from hexane to remove alkylamine byproducts .

Q. How does this compound interact with biological systems, and what assays validate its metabolic pathways?

- Answer : The amine may inhibit monoamine oxidases (MAOs) due to structural similarity to trace amines. Use in vitro assays:

- MAO Inhibition : Incubate with recombinant MAO-A/MAO-B and measure kynuramine→4-hydroxyquinoline conversion via fluorescence (λₑₓ = 315 nm, λₑₘ = 380 nm) .

- Metabolic Stability : Use liver microsomes (human/rat) and LC-MS to detect N-oxide metabolites (e.g., m/z +16) .

Methodological Considerations

- Data Analysis : For conflicting spectroscopic data (e.g., amine proton shifts), apply principal component analysis (PCA) to distinguish solvent effects from structural anomalies .

- Synthetic Optimization : Design a response surface methodology (RSM) experiment to optimize alkylation reaction parameters (temperature, solvent, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.